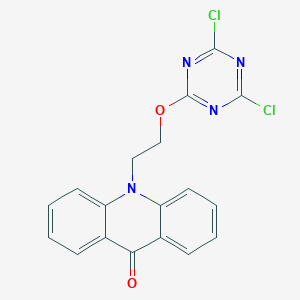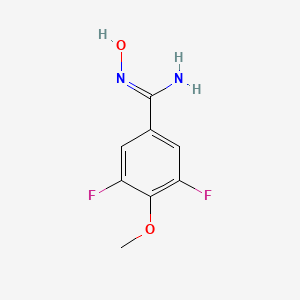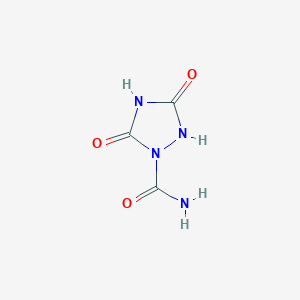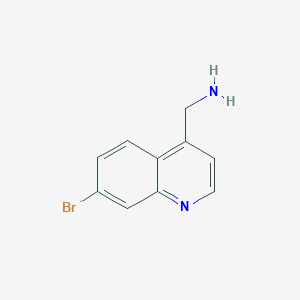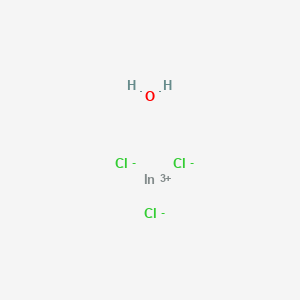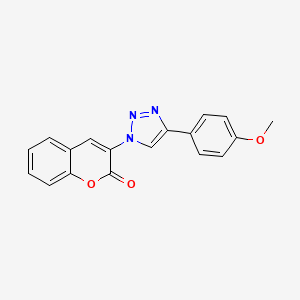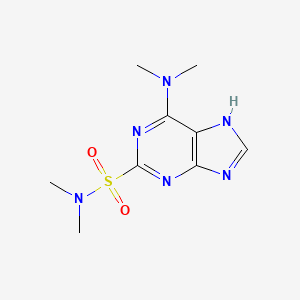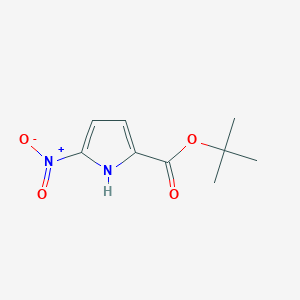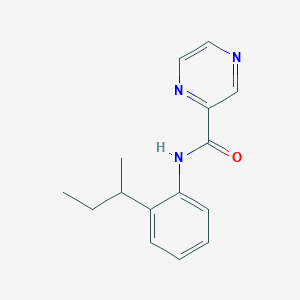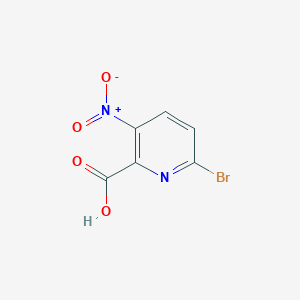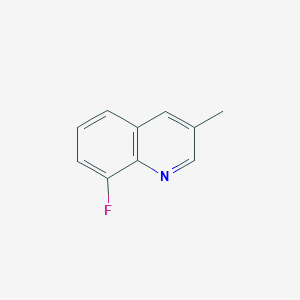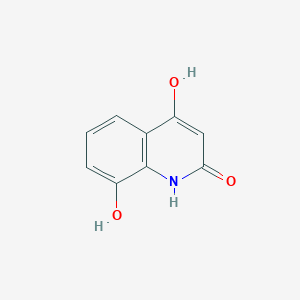
4,8-Dihydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dihydroxyquinolin-2(1H)-one, also known as xanthurenic acid, is an organic compound with the molecular formula C10H7NO4. It is a derivative of quinoline and is known for its role in the metabolism of tryptophan.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of 3-hydroxykynurenine. This process can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or water .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4,8-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in the metabolism of tryptophan and its potential as a biomarker for certain diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dihydroxyquinolin-2(1H)-one involves its interaction with metabotropic glutamate receptors (mGluRs). It acts as an agonist for Group II mGluRs, which are involved in modulating neurotransmission in the brain. This interaction can influence various signaling pathways and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
4-Hydroxyquinoline-2-carboxylic acid: This compound shares a similar quinoline structure but differs in its functional groups and biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Known for its chelating properties, this compound is used in various industrial and medical applications.
Uniqueness: 4,8-Dihydroxyquinolin-2(1H)-one is unique due to its dual hydroxyl groups at positions 4 and 8, which confer distinct chemical reactivity and biological activity. Its role as a metabotropic glutamate receptor agonist sets it apart from other quinoline derivatives .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4,8-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-4,11H,(H2,10,12,13) |
InChI Key |
LXBDEBBMABEMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


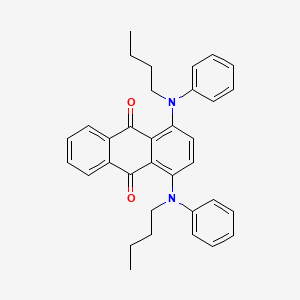
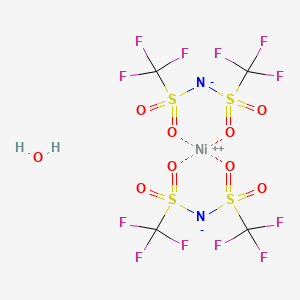
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
